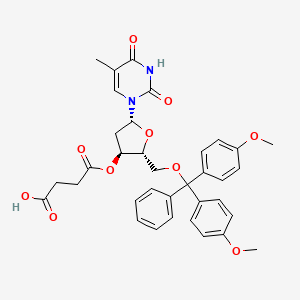

5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid

概要

説明

5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid: is a derivative of thymidine, a nucleoside component of DNA. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. The 4,4’-dimethoxytrityl (DMT) group serves as a protecting group for the 5’-hydroxyl group of thymidine, while the succinic acid moiety is used to link the nucleoside to solid supports during oligonucleotide synthesis.

生化学分析

Biochemical Properties

5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid is involved in the deprotection (detritylation) of 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside catalyzed by dichloroacetic acid . This reaction yields a hydroxyl function at the 5′-position of the nucleotide and a relatively stable 4,4′-dimethoxytrityl carbocation .

Molecular Mechanism

The molecular mechanism of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid involves the deprotection (detritylation) of 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside . This process is catalyzed by dichloroacetic acid and results in the formation of a 4,4′-dimethoxytrityl carbocation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid typically involves the following steps:

Protection of Thymidine: Thymidine is reacted with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine to protect the 5’-hydroxyl group, forming 5’-O-(4,4’-dimethoxytrityl)-thymidine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesizers and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Deprotection: The DMT group can be removed under acidic conditions, such as with dichloroacetic acid, to yield free thymidine derivatives.

Coupling Reactions: The succinic acid moiety allows for the coupling of the nucleoside to solid supports, facilitating the synthesis of oligonucleotides.

Common Reagents and Conditions:

Deprotection: Dichloroacetic acid in solvents like toluene, dichloromethane, or acetonitrile.

Coupling: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) are often used for coupling reactions.

Major Products:

Deprotection: Free thymidine derivatives.

Coupling: Oligonucleotides linked to solid supports.

科学的研究の応用

Chemistry:

- Used in the solid-phase synthesis of oligonucleotides, which are essential for various biochemical and molecular biology applications .

Biology:

- Oligonucleotides synthesized using this compound are used in gene synthesis, sequencing, and as probes in hybridization assays.

Medicine:

- Oligonucleotides have therapeutic applications, including antisense therapy and RNA interference.

Industry:

- Used in the production of synthetic DNA and RNA for research and diagnostic purposes.

作用機序

The primary function of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid is to serve as a building block in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The succinic acid moiety facilitates the attachment of the nucleoside to solid supports, allowing for sequential addition of nucleotides to form the desired oligonucleotide sequence .

類似化合物との比較

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but lacks the succinic acid moiety.

5’-O-(4,4’-Dimethoxytrityl)-uridine: Similar protecting group but different nucleoside base.

Uniqueness:

生物活性

5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid (DMTr-Td-Suc) is a modified nucleoside that has garnered attention in the fields of molecular biology and pharmacology due to its potential applications in gene therapy and antiviral treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

DMTr-Td-Suc is a thymidine derivative with the following characteristics:

- Molecular Weight : 644.67 g/mol

- CAS Number : 74405-40-6

- EC Number : 277-851-1

- LogP : 3.935 (indicating moderate lipophilicity) .

The biological activity of DMTr-Td-Suc is primarily attributed to its role as a prodrug. Upon cellular uptake, it can be phosphorylated to yield active thymidine triphosphate (dTTP), which is essential for DNA synthesis. This conversion is facilitated by cellular kinases, particularly thymidine kinase (TK), which phosphorylates the nucleoside .

Key Mechanisms:

- Prodrug Activation : The succinic acid moiety enhances solubility and cellular uptake, allowing for efficient phosphorylation.

- Inhibition of Viral Replication : Similar to other nucleoside analogs, DMTr-Td-Suc may inhibit viral DNA polymerases, thereby obstructing the replication of viruses such as HIV and herpesviruses .

Antiviral Activity

Research has demonstrated that DMTr-Td-Suc exhibits antiviral properties by inhibiting the replication of various viruses. In studies involving engineered T cells infected with drug-resistant HIV strains, the introduction of TK enzymes significantly enhanced the antiviral efficacy of nucleoside analogs like DMTr-Td-Suc .

Cytotoxicity Studies

Cytotoxicity assessments have shown that DMTr-Td-Suc can induce apoptosis in cancer cell lines when activated. The compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death .

Case Studies and Research Findings

- Study on HIV Resistance :

-

Cytotoxicity in Cancer Cells :

- Objective : To evaluate the cytotoxic effects of DMTr-Td-Suc on various cancer cell lines.

- Methodology : MTS assays were utilized to measure cell viability post-treatment.

- Results : DMTr-Td-Suc demonstrated IC50 values ranging from 10 µM to 30 µM across different cancer types, indicating substantial cytotoxic potential .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral Activity | Effective against HIV and herpesviruses | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Prodrug Activation | Enhanced by cellular kinases |

Table 2: Cytotoxicity Results Across Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via dTTP depletion |

| A549 | 20 | Inhibition of DNA synthesis |

| MCF-7 | 25 | Induction of cell cycle arrest |

特性

CAS番号 |

74405-40-6 |

|---|---|

分子式 |

C35H36N2O11 |

分子量 |

660.7 g/mol |

IUPAC名 |

2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid |

InChI |

InChI=1S/C35H36N2O11/c1-21-19-37(34(43)36-32(21)40)30-17-27(47-28(33(41)42)18-31(38)39)29(48-30)20-46-35(22-7-5-4-6-8-22,23-9-13-25(44-2)14-10-23)24-11-15-26(45-3)16-12-24/h4-16,19,27-30H,17-18,20H2,1-3H3,(H,38,39)(H,41,42)(H,36,40,43)/t27-,28?,29+,30+/m0/s1 |

InChIキー |

LWARXVFARBSVST-JHNIELBUSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O |

Key on ui other cas no. |

74405-40-6 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。